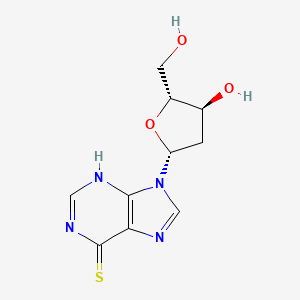

2'-Desoxi-6-tioinosina

Descripción general

Descripción

Synthesis Analysis

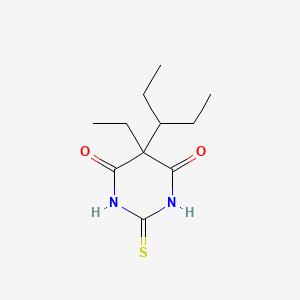

The synthesis of 2'-Deoxy-6-thioinosine and its analogs involves several key steps, starting from commercially available 2'-deoxyinosine. A notable method involves sequential configuration inversions through a one-pot oxidation/reduction reaction followed by an SN2 reaction, leading to high yields of the target compound (Luo et al., 2012). Another approach for synthesizing related compounds involves the activation of a bicyclic iminoglycal carbamate to generate a highly reactive acyliminium cation, efficiently promoting the formation of 2-deoxy S-glycosides in the presence of thiols (Herrera-González et al., 2020).

Molecular Structure Analysis

The structure of 2'-deoxy-6-thioinosine and its derivatives has been determined through various analytical techniques, including x-ray diffraction. These studies reveal the unique conformations that these molecules can adopt due to the substitution of the oxygen atom with sulfur, impacting their biological activity and interaction with other biomolecules (Hakoshima et al., 1981).

Chemical Reactions and Properties

2'-Deoxy-6-thioinosine participates in a variety of chemical reactions, thanks to the reactive thio group. This reactivity is exploited in the synthesis of oligodeoxynucleotides containing 2'-deoxy-6-thioinosine, where the thio functionality can be introduced in a one-pot reaction after the synthesis and deprotection of other nucleobases, demonstrating the compound's versatility in nucleic acid chemistry (Beuck & Weinhold, 2003).

Aplicaciones Científicas De Investigación

Síntesis de Oligodesoxirribonucleótidos

La 2'-Desoxi-6-tioinosina se utiliza en la síntesis de oligodesoxirribonucleótidos (ODN), que son esenciales para la investigación genética y las aplicaciones terapéuticas . La incorporación de this compound en los ODN se puede lograr mediante un enfoque de nucleósido convertible, que introduce la funcionalidad de azufre y permite el estudio de las interacciones y la dinámica de los ácidos nucleicos.

Actividades Antitumorales y Antivirales

Este compuesto se ha evaluado por sus actividades antitumorales y antivirales. Se utiliza en la síntesis de análogos de nucleósidos que muestran promesa en el tratamiento de diversas malignidades e infecciones virales al interferir con las vías de síntesis de ADN y ARN .

Investigación Farmacológica

En farmacología, la this compound se reconoce como un análogo de nucleósido de purina con amplia actividad antitumoral, especialmente dirigido a malignidades linfoides. Sus mecanismos incluyen la inhibición de la síntesis de ADN y la inducción de apoptosis, lo que la convierte en una herramienta valiosa en la investigación del cáncer .

Aplicaciones en Biología Molecular

La this compound se utiliza en biología molecular como componente de las balizas moleculares para la detección de secuencias específicas de ADN o ARN. Su incorporación en las balizas moleculares mejora la estabilidad y la especificidad de estas sondas, que son cruciales para los estudios de expresión génica y las aplicaciones de diagnóstico .

Genética y Farmacogenómica

En genética, este compuesto juega un papel en los estudios de farmacogenómica, particularmente en la comprensión de los factores genéticos que influyen en la eficacia y toxicidad de los fármacos tiopurínicos. Está involucrado en el estudio de los perfiles de metabolitos y su correlación con las respuestas terapéuticas en enfermedades como la enfermedad inflamatoria intestinal .

Mecanismo De Acción

Target of Action

2’-Deoxy-6-thioinosine is a purine nucleoside analog . Its primary targets are indolent lymphoid malignancies . These malignancies are a group of slow-growing lymphomas and leukemias, which are types of cancer that affect the lymphatic system and blood cells, respectively.

Mode of Action

The compound interacts with its targets by inhibiting DNA synthesis and inducing apoptosis . Inhibition of DNA synthesis prevents the replication of cancer cells, thereby slowing down the progression of the disease. Induction of apoptosis, or programmed cell death, leads to the elimination of cancer cells from the body .

Biochemical Pathways

The biochemical pathways affected by 2’-Deoxy-6-thioinosine are those involved in DNA synthesis and apoptosis . By inhibiting DNA synthesis, the compound disrupts the cell cycle, preventing the cancer cells from dividing and proliferating. By inducing apoptosis, it triggers a series of biochemical events that lead to the self-destruction of the cancer cells .

Result of Action

The molecular and cellular effects of 2’-Deoxy-6-thioinosine’s action include the inhibition of DNA synthesis and the induction of apoptosis . These effects result in a decrease in the number of cancer cells and a slowdown in the progression of the disease .

Safety and Hazards

Direcciones Futuras

The future directions of 2’-Deoxy-6-thioinosine research could involve further exploration of its antitumor and antiviral activities. Amination and controlled oxidation of the corresponding 6-thiopurine nucleosides have been prepared and evaluated for antiviral and antitumor activities in mice . The antileukemic activity of these novel nucleosides tended to parallel solubility .

Análisis Bioquímico

Biochemical Properties

2’-Deoxy-6-thioinosine plays a crucial role in biochemical reactions by acting as an antimetabolite. It interferes with DNA synthesis and repair mechanisms, making it effective in targeting rapidly dividing cells, such as cancer cells. This compound interacts with several key enzymes and proteins, including DNA polymerases and ribonucleotide reductase. The interaction with DNA polymerases leads to the incorporation of 2’-Deoxy-6-thioinosine into the DNA strand, causing chain termination and inhibition of DNA synthesis . Additionally, it inhibits ribonucleotide reductase, an enzyme essential for the production of deoxyribonucleotides from ribonucleotides, further disrupting DNA synthesis .

Cellular Effects

2’-Deoxy-6-thioinosine exerts profound effects on various cell types and cellular processes. In cancer cells, it induces apoptosis by causing DNA damage and activating the intrinsic apoptotic pathway . This compound also affects cell signaling pathways, including the p53 pathway, which is crucial for cell cycle regulation and apoptosis . Furthermore, 2’-Deoxy-6-thioinosine influences gene expression by incorporating into DNA and causing mutations that lead to altered transcriptional profiles . In immune cells, it suppresses proliferation and modulates cytokine production, making it useful in the treatment of autoimmune diseases .

Molecular Mechanism

The molecular mechanism of 2’-Deoxy-6-thioinosine involves several key steps. Upon entering the cell, it is phosphorylated by cellular kinases to form its active triphosphate form . This active form competes with natural nucleotides for incorporation into DNA by DNA polymerases . Once incorporated, it causes chain termination and DNA strand breaks, leading to the activation of DNA damage response pathways . Additionally, 2’-Deoxy-6-thioinosine inhibits ribonucleotide reductase, reducing the pool of deoxyribonucleotides available for DNA synthesis . This dual mechanism of action makes it highly effective in targeting rapidly dividing cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Deoxy-6-thioinosine have been studied over various time points to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions but can undergo degradation in the presence of certain enzymes . Long-term exposure to 2’-Deoxy-6-thioinosine in cell culture models has demonstrated sustained inhibition of cell proliferation and induction of apoptosis . In vivo studies have also shown that repeated administration of this compound leads to cumulative effects on tumor growth inhibition .

Dosage Effects in Animal Models

The effects of 2’-Deoxy-6-thioinosine vary with different dosages in animal models. At low doses, it has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as myelosuppression and hepatotoxicity have been observed . These adverse effects are dose-dependent and highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and toxicity . Threshold effects have also been noted, where a minimum effective dose is required to achieve significant antitumor activity .

Metabolic Pathways

2’-Deoxy-6-thioinosine is involved in several metabolic pathways, primarily through its conversion to active metabolites by cellular enzymes. The initial phosphorylation step is catalyzed by deoxycytidine kinase, followed by further phosphorylation to form the active triphosphate form . This active form is then incorporated into DNA, leading to its antitumor effects . Additionally, 2’-Deoxy-6-thioinosine can be metabolized by thiopurine methyltransferase, which adds a methyl group to the sulfur atom, potentially affecting its activity and toxicity . The interplay between these metabolic pathways determines the overall efficacy and safety profile of this compound.

Transport and Distribution

The transport and distribution of 2’-Deoxy-6-thioinosine within cells and tissues are mediated by nucleoside transporters and binding proteins . Equilibrative nucleoside transporters facilitate its uptake into cells, while concentrative nucleoside transporters enhance its intracellular accumulation . Once inside the cell, 2’-Deoxy-6-thioinosine is distributed to various cellular compartments, including the nucleus, where it exerts its effects on DNA synthesis . The localization and accumulation of this compound are influenced by its interactions with binding proteins and transporters, which can affect its therapeutic efficacy and toxicity .

Subcellular Localization

The subcellular localization of 2’-Deoxy-6-thioinosine is primarily within the nucleus, where it incorporates into DNA and exerts its antitumor effects . This localization is facilitated by its structural similarity to natural nucleosides, allowing it to be recognized and processed by cellular enzymes involved in DNA synthesis . Additionally, post-translational modifications and targeting signals may direct 2’-Deoxy-6-thioinosine to specific nuclear compartments, further enhancing its activity . The precise subcellular localization and distribution of this compound are critical for its therapeutic efficacy and minimizing off-target effects .

Propiedades

IUPAC Name |

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O3S/c15-2-6-5(16)1-7(17-6)14-4-13-8-9(14)11-3-12-10(8)18/h3-7,15-16H,1-2H2,(H,11,12,18)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACLJMMBCDNRJE-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2NC=NC3=S)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC=NC3=S)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2239-64-7 | |

| Record name | 2′-Deoxy-6-thioinosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2239-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Mercaptopurine deoxyriboside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002239647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Mercaptopurine-2-deoxyriboside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the biological activities of 2′-deoxy-6-thioinosine and its derivatives?

A: 2′-Deoxy-6-thioinosine (dI6S) and its derivatives have shown significant biological activity, primarily as antiviral and antitumor agents. [, , ] For instance, research has demonstrated the effectiveness of dI6S derivatives against Friend leukemia virus in mice. [] Furthermore, several derivatives, including those with modifications at the 6-position of the purine ring, exhibited potent antitumor activity against L1210 leukemia in mice. [] This activity was linked to the compound's solubility, suggesting a relationship between its physicochemical properties and biological activity.

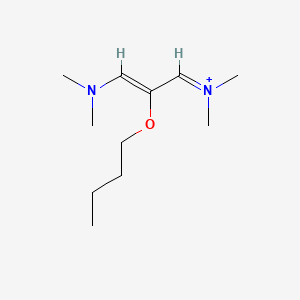

Q2: What is a convenient method for synthesizing oligonucleotides containing 2′-deoxy-6-thioinosine?

A: A practical approach for synthesizing oligonucleotides containing dI6S involves using the convertible nucleoside O6-phenyl-2′-deoxyinosine. [] This strategy employs standard solid-phase DNA synthesis followed by the removal of protecting groups. Treatment with sodium hydrogen sulfide in aqueous solution efficiently introduces the sulfur functionality at the 6-position, deprotects the other nucleobases, and cleaves the oligonucleotide from the solid support, all in a single step. This method simplifies the process and allows for the efficient incorporation of dI6S into oligonucleotides for various downstream applications.

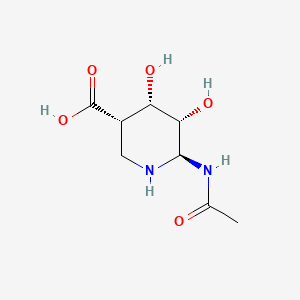

Q3: How does the structure of 2′-deoxy-6-thioinosine derivatives impact their antitumor activity?

A: The antitumor activity of 2′-deoxy-6-thioinosine derivatives is significantly influenced by modifications at the 6-position of the purine ring. [] Research has shown that introducing sulfenamide, sulfinamide, and sulfonamide groups at this position can lead to potent antitumor activity against L1210 leukemia in mice. Notably, the specific stereochemistry at the sulfur atom in the sulfinamide derivatives also plays a role in determining the compound's efficacy. This highlights the importance of structure-activity relationships (SAR) in designing and optimizing 2′-deoxy-6-thioinosine analogs for enhanced antitumor activity.

Q4: Are there alternative synthetic routes to obtain 2′-deoxy-6-thioguanosine and related nucleosides?

A: Yes, 2′-deoxy-6-thioguanosine (β-TGdR), a related nucleoside, can be synthesized efficiently using the stereospecific sodium salt glycosylation method. [] This approach involves reacting the sodium salt of 2-amino-6-chloropurine with a protected sugar moiety, followed by specific transformations to introduce the desired thio group at the 6-position. This method allows for high yields and good stereochemical control, making it a valuable alternative to other synthetic routes. Furthermore, this strategy can be extended to synthesize other biologically relevant purine nucleosides, including ara-guanine (araG) and ara-6-thioguanine. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-(3,4-dimethylphenyl)-1-phenyl-2-imidazolyl]thio]-N-(1,1-dioxo-3-thiolanyl)acetamide](/img/structure/B1225708.png)

![methyl N-[methyl-(2-nitro-4-propoxyphenyl)carbamothioyl]carbamate](/img/structure/B1225713.png)